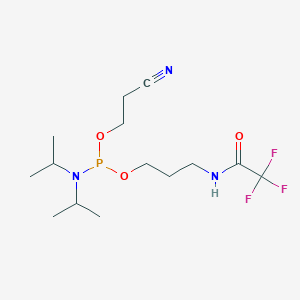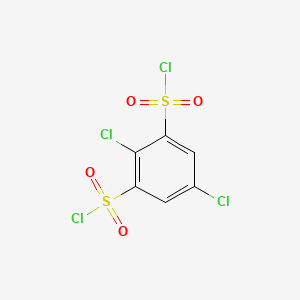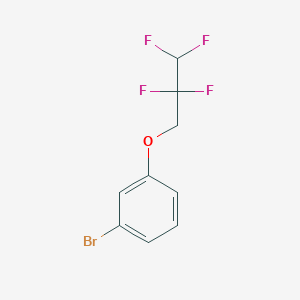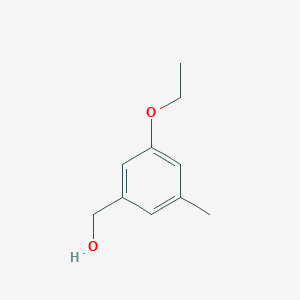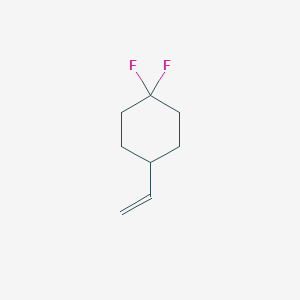
4-Ethenyl-1,1-difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C8H10F2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1,1-difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexane with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The ethenyl group can be introduced via a subsequent reaction with an appropriate alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethenyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexane derivatives
Substitution: Substituted cyclohexane derivatives
Applications De Recherche Scientifique
4-Ethenyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-1,1-difluorocyclohexane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes and receptors. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its binding affinity and activity in biological systems .
Comparaison Avec Des Composés Similaires
- 4-Ethynyl-1,1-difluorocyclohexane
- 4,4-Difluorocyclohexanecarbaldehyde
- 1,1-Difluorocyclohexane
Comparison: 4-Ethenyl-1,1-difluorocyclohexane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other difluorocyclohexane derivatives. The ethenyl group can participate in additional reactions such as polymerization and cross-coupling, expanding its utility in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H12F2 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
4-ethenyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C8H12F2/c1-2-7-3-5-8(9,10)6-4-7/h2,7H,1,3-6H2 |
Clé InChI |
QIZBNYOMPZOYNX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC(CC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


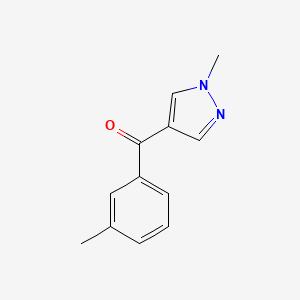
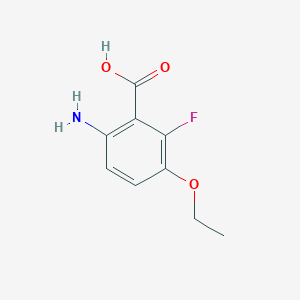
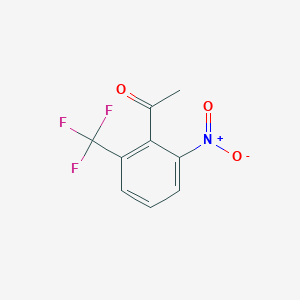
![ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)

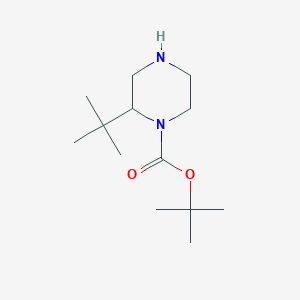

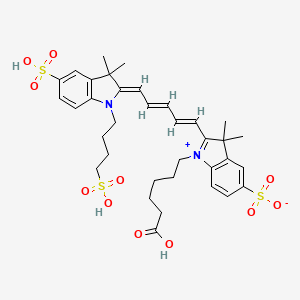
![3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15091556.png)
